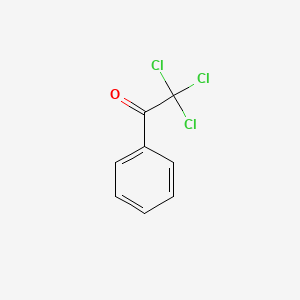

2,2,2-Trichloroacetophenone

Vue d'ensemble

Description

2,2,2-Trichloroacetophenone is a reagent used in the synthesis of isoconazole, a potent antifungal agent . It is also known as an α-haloketone .

Synthesis Analysis

The synthesis of this compound involves a reaction with aluminium trichloride in a substitution process known as the Friedel-Crafts reaction . Another method involves the reduction of this compound to 2′,4′-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain .Molecular Structure Analysis

The molecular formula of this compound is C8H5Cl3O . It is an α-haloketone .Chemical Reactions Analysis

This compound undergoes reduction to 2′,4′-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . It also participates in the microwave-induced N-alkylation of several azoles to afford the corresponding 1-(2′,4′-dichlorophenacyl)azoles .Physical And Chemical Properties Analysis

This compound is an off-white crystalline solid . It is insoluble in water . It has a melting point of 47-54 °C, a boiling point of 130-135 °C, and a density of 1.312 g/cm^3 .Applications De Recherche Scientifique

Synthesis of Trichloromethyl Ketones

2,2,2-Trichloroacetophenone derivatives have been synthesized via decarboxylative trichlorination from arylpropiolic acids and trichloroisocyanuric acid (TCCA). This reaction occurs at room temperature and shows good functional group tolerance. These derivatives can be further transformed into esters, amides, and hydrazides (Jayaraman et al., 2018).

Continuous Flow Reaction System

A continuous flow reaction system has been developed for the synthesis of this compound derivatives. This system provides higher yields in shorter times compared to the batch reaction system, thus enhancing efficiency in producing these derivatives (Ko et al., 2018).

Reductive Dehalogenation Study

This compound has been studied in the context of reductive dehalogenation. Glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain have been found to reduce this compound to 2',4'-dichloroacetophenone, revealing interesting biochemical pathways (Brundin et al., 1982).

Green Route for Acylation of Resorcinol

A green chemistry approach has been developed for the acylation of resorcinol with acetic acid using this compound. This approach aims to replace traditional, more harmful acylating agents with benign alternatives (Yadav & Joshi, 2002).

Reaction with Metals and Electrophilic Reagents

The reaction of trichloroacetophenone with zinc and various electrophilic reagents has been studied. This research contributes to understanding the formation of organozinc compounds and subsequent reactions to produce various derivatives (Shchepin et al., 1987).

Mécanisme D'action

Target of Action

2,2,2-Trichloroacetophenone is an α-haloketone . The primary targets of this compound are glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These enzymes play a crucial role in the detoxification of xenobiotics and protection against oxidative stress.

Mode of Action

The compound interacts with its targets through a reduction process. Specifically, this compound undergoes reduction to 2′,4′-dichloroacetophenone by the action of glutathione-dependent cytosolic enzymes . This interaction results in the transformation of the compound, which can then participate in further biochemical reactions.

Biochemical Pathways

The affected pathway involves the N-alkylation of several azoles . After its reduction, the transformed compound (2′,4′-dichloroacetophenone) participates in the microwave-induced N-alkylation of several azoles to afford the corresponding 1-(2′,4′-dichlorophenacyl)azoles . This process is part of the synthesis of various azole derivatives, which have applications in medicinal chemistry.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound and its participation in the synthesis of azole derivatives . These derivatives can have various biological activities, depending on their specific structures.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of glutathione-dependent enzymes is crucial for its reduction . Moreover, the temperature and pH can affect the rate and extent of its biochemical transformations.

Safety and Hazards

2,2,2-Trichloroacetophenone is harmful by ingestion, inhalation, or skin absorption. It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

Orientations Futures

The future directions of 2,2,2-Trichloroacetophenone could involve its use in the synthesis of other chemical compounds. For instance, a continuous flow reaction system was developed for the synthesis of this compound derivatives . This system provided higher yields within shorter times than the batch reaction system .

Analyse Biochimique

Biochemical Properties

2,2,2-Trichloroacetophenone undergoes reduction to 2′,4′-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . This interaction suggests that this compound may play a role in biochemical reactions involving these enzymes.

Cellular Effects

Given its reactivity with glutathione-dependent enzymes, it may influence cellular processes regulated by these enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by glutathione-dependent enzymes . This process may lead to changes in the activity of these enzymes, potentially influencing various cellular processes.

Metabolic Pathways

This compound is involved in metabolic pathways mediated by glutathione-dependent enzymes . These enzymes play a crucial role in detoxification processes, suggesting that this compound may influence these metabolic pathways.

Propriétés

IUPAC Name |

2,2,2-trichloro-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMHTTBNEJBIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281827 | |

| Record name | 2,2,2-trichloro-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56778-65-5, 2902-69-4 | |

| Record name | Ethanone, 1-phenyl-, trichloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trichloro-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

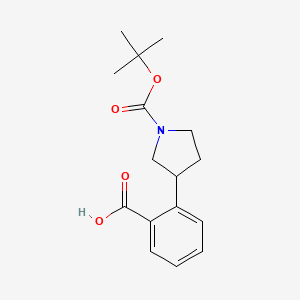

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

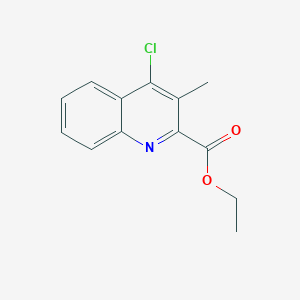

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)